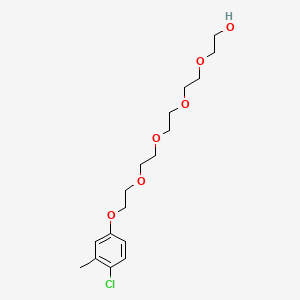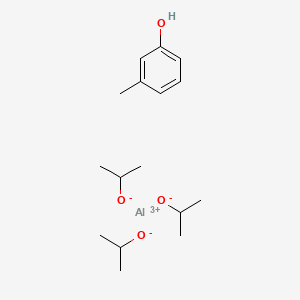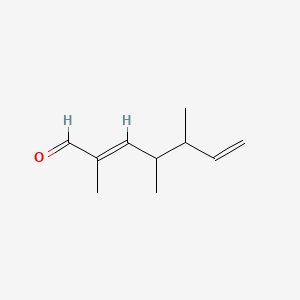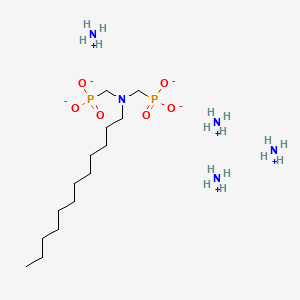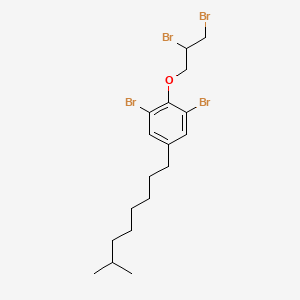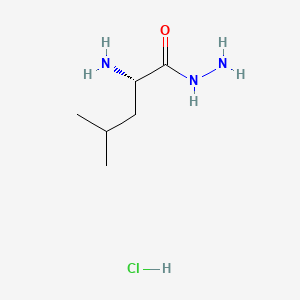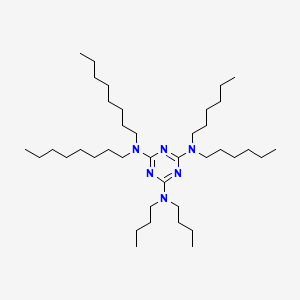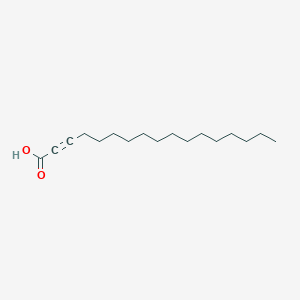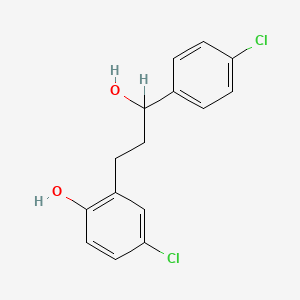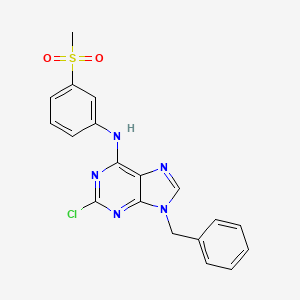
9H-Purin-6-amine, 2-chloro-N-(3-(methylsulfonyl)phenyl)-9-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purin-6-amine, 2-chloro-N-(3-(methylsulfonyl)phenyl)-9-(phenylmethyl)- is a synthetic organic compound that belongs to the purine class of molecules. This compound is characterized by its complex structure, which includes a purine ring system substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 2-chloro-N-(3-(methylsulfonyl)phenyl)-9-(phenylmethyl)- typically involves multi-step organic reactions. The starting materials often include purine derivatives and various chlorinated and sulfonated aromatic compounds. The key steps in the synthesis may involve:
Nucleophilic substitution reactions: Introduction of the chloro group onto the purine ring.
Sulfonation reactions: Attachment of the methylsulfonyl group to the aromatic ring.
Benzylation reactions: Addition of the phenylmethyl group to the purine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to an amine or other functional groups.
Substitution: The chloro group on the purine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of purine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
9H-Purin-6-amine, 2-chloro-N-(3-(methylsulfonyl)phenyl)-9-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9H-Purin-6-amine, 2-chloro-N-(3-(methylsulfonyl)phenyl)-9-(phenylmethyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-methyl-9H-purin-6-amine
- 9H-Purin-6-amine, 2-chloro-N-(3-chlorophenyl)
- 9H-Purin-6-amine, 2-chloro-N-(1-phenylethyl)
Uniqueness
The uniqueness of 9H-Purin-6-amine, 2-chloro-N-(3-(methylsulfonyl)phenyl)-9-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of 9H-Purin-6-amine, 2-chloro-N-(3-(methylsulfonyl)phenyl)-9-(phenylmethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
125802-65-5 |
|---|---|
Molekularformel |
C19H16ClN5O2S |
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
9-benzyl-2-chloro-N-(3-methylsulfonylphenyl)purin-6-amine |
InChI |
InChI=1S/C19H16ClN5O2S/c1-28(26,27)15-9-5-8-14(10-15)22-17-16-18(24-19(20)23-17)25(12-21-16)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,22,23,24) |
InChI-Schlüssel |
HOIHHHULXKLFIW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


